molecular formula C15H26N2O4 B3096541 (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate CAS No. 1286208-31-8

(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B3096541
CAS No.: 1286208-31-8
M. Wt: 298.38
InChI Key: MTSNZMXTBRSIIS-GFCCVEGCSA-N
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Description

(R)-tert-Butyl 1-(Tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate (CAS 1286208-31-8) is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined tetrahydrofuran-2-carbonyl group coupled with a protected piperidine carbamate, creating a versatile scaffold for drug discovery applications. The molecular framework is particularly valuable for developing targeted therapeutics, with research indicating similar piperidine-carbamate derivatives demonstrate potent biological activity as NLRP3 inflammasome inhibitors, which represent a promising approach for treating inflammatory disorders . The (R)-enantiomer provides specific three-dimensional characteristics that are crucial for selective molecular recognition in biological systems. The tert-butyloxycarbonyl (Boc) protecting group enables further synthetic manipulations, making this compound an essential building block for constructing more complex molecules. Its structural features, including the tetrahydrofuran heterocycle and carbamate functionality, align with contemporary trends in pharmaceutical development where over 85% of FDA-approved drugs contain heterocyclic scaffolds . Piperidine derivatives similar to this compound have shown extensive applications in scientific research, particularly as intermediates for compounds investigated as enzyme inhibitors and receptor ligands . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation.

Properties

IUPAC Name

tert-butyl N-[1-[(2R)-oxolane-2-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-11-6-8-17(9-7-11)13(18)12-5-4-10-20-12/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNZMXTBRSIIS-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the tetrahydrofuran moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydrofuran Moiety: This step often involves the use of tetrahydrofuran-2-carboxylic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and tetrahydrofuran moieties with tert-butyl carbamate under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Optimized Temperature and Pressure: Controlled environments to facilitate efficient reactions.

    Use of Catalysts and Solvents: Specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate is extensively used in scientific research due to its versatile properties. Its applications include:

    Drug Discovery: As a building block for the synthesis of potential pharmaceutical compounds.

    Medicinal Chemistry: For the development of new therapeutic agents.

    Material Science: In the creation of novel materials with specific properties.

    Biological Studies: To investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism by which ®-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate with structurally related piperidine derivatives, focusing on substituents, synthesis, and physicochemical properties.

Key Observations

Urea/thiourea derivatives () exhibit greater structural variability due to aryl substituents, which may modulate solubility and target affinity .

Stereochemical Specificity :

  • The R-configuration of the tetrahydrofuran carbonyl group distinguishes the target compound from stereoisomers like S-methoxycarbonyl-2-methylpropyl derivatives (), which could exhibit divergent biological activities due to enantioselective interactions .

Synthetic Routes: The target compound’s synthesis likely involves stereospecific acylation (unlike the non-chiral acetylation in ), mirroring methods for chiral carbamates in . Boc deprotection (using TFA) is a common step across derivatives (Evidences 1, 3, 4), but subsequent coupling reagents vary (e.g., EDCI/DMAP for ureas vs. Ac₂O for acetylated analogs) .

Physicochemical Properties: The target’s pKa (12.18) suggests a less basic amine compared to acetylated analogs (e.g., 1-(4-aminopiperidin-1-yl)ethanone, pKa unlisted but likely higher due to free amine) . Molecular weight differences (e.g., 298.38 g/mol for the target vs. 243.1 g/mol for acetylated precursor) reflect substituent bulk .

Biological Activity

(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₂₆N₂O₄ and a molar mass of approximately 298.38 g/mol. Its structure includes a piperidine ring with a tert-butyl group and a tetrahydrofuran-2-carbonyl moiety, which enhances its interaction capabilities with biological targets .

PropertyValue
Molecular FormulaC₁₅H₂₆N₂O₄
Molar Mass298.38 g/mol
Density1.14±0.1 g/cm³ (Predicted)
Boiling Point470.3±45.0 °C (Predicted)
pKa12.18±0.20 (Predicted)

Biological Activity Overview

Preliminary studies suggest that this compound exhibits anti-inflammatory properties and may modulate cellular responses related to pyroptosis and cytokine inhibition . The unique structural features of this compound allow it to interact with various biological pathways, indicating its potential as a therapeutic agent.

Research indicates that compounds similar to this compound can influence pathways involved in inflammation and cell death. This suggests that it may interact with specific biological targets, potentially influencing therapeutic outcomes in conditions characterized by cytokine dysregulation.

Study on Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various compounds, this compound was evaluated alongside other structural analogs. The findings indicated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, demonstrating its potential as an anti-inflammatory agent .

Cytotoxicity Assessment

A cytotoxicity assessment was conducted using mouse hippocampal neuronal cells (HT-22) and mouse microglial cells (BV-2). The results showed that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound maintained cell viability across tested concentrations up to 10 µM, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl piperidin-4-ylcarbamateC₁₀H₂₀N₂O₂Lacks the tetrahydrofuran moiety; simpler structure
N-(4-piperidinyl)carbonamideC₁₁H₁₄N₂OContains a carbonamide instead of a carbamate
Tetrahydroquinoline derivativeC₁₂H₁₅NFeatures a quinoline structure; different ring system

The combination of the piperidine ring with both tert-butyl and tetrahydrofuran functionalities in this compound enhances its solubility, reactivity, and biological interactions compared to other similar compounds .

Q & A

Q. Basic

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H to resolve enantiomers. Retention time comparisons with standards confirm (R)-configuration .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values (e.g., for CAS 1286208-31-8) .

Q. Advanced

  • X-ray crystallography : Resolve absolute configuration by analyzing crystal structures of derivatives .
  • NMR spectroscopy : Assign diastereotopic protons using NOESY/ROESY to confirm spatial arrangement .

What are the stability considerations for long-term storage?

Q. Basic

  • Storage : Keep in airtight containers at -20°C in a cool, dry, and well-ventilated area. Avoid light and moisture to prevent hydrolysis of the carbamate group .
  • Shelf life : Stability data suggest >2 years under optimal conditions, verified via periodic HPLC analysis .

Q. Advanced

  • Degradation pathways : Monitor for Boc-group cleavage under acidic conditions or thermal stress using accelerated stability studies .

How does the trifluoromethylbenzyl group in structural analogs influence biological activity?

Q. Advanced

  • Comparative studies : Analogs with trifluoromethyl groups (e.g., tert-butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate) show enhanced metabolic stability and target binding due to hydrophobic and electron-withdrawing effects .
  • Data contradictions : Discrepancies in IC50 values across studies may arise from variations in substitution patterns (e.g., trifluoromethyl vs. trifluorobenzyl) .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced

  • logP and pKa : Predict using software like MarvinSuite or ACD/Labs. Experimental pKa is 12.18±0.20, aligning with carbamate basicity .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .

How can researchers address challenges in scaling up synthesis?

Q. Advanced

  • Process optimization : Replace hazardous reagents (e.g., sodium hydride) with safer alternatives (e.g., K2CO3) .
  • Flow chemistry : Implement continuous flow systems to improve yield and reduce reaction times for intermediates .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Use gloves, goggles, and lab coats. Avoid inhalation or skin contact .
  • First aid : In case of exposure, rinse with water and consult a physician immediately .

How do structural modifications impact its application in drug discovery?

Q. Advanced

  • Bioisosteric replacements : Substitute tetrahydrofuran with pyran or morpholine to modulate solubility and bioavailability .
  • Pro-drug potential : Explore hydrolysis of the carbamate group under physiological conditions to release active amines .

What analytical techniques resolve data discrepancies in biological assays?

Q. Advanced

  • Dose-response curves : Validate activity using orthogonal assays (e.g., SPR vs. cell-based assays) to rule out false positives .
  • Metabolite profiling : Identify degradation products via LC-MS to assess assay interference .

How can enantiomeric impurities affect pharmacological outcomes?

Q. Advanced

  • Toxicity risks : (S)-enantiomers may exhibit off-target effects. Monitor enantiomeric excess (ee) using chiral HPLC at each synthesis step .
  • Regulatory compliance : Ensure ee ≥99% for preclinical studies to meet FDA/EMA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate

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